molecular formula C23H21N5 B8579358 2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline

2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline

Cat. No. B8579358
M. Wt: 367.4 g/mol
InChI Key: YSVZNBKMHTXJJE-UHFFFAOYSA-N
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Patent
US04377582

Procedure details

A mixture containing 9.6 g (0.04 mole) of 2-phenyl-4-chloroquinazoline, 6.4 g. (0.04 mole) of 1-(2-pyridyl) piperazine and 250 ml of isopropanol was refluxed for 4 hrs. The resulting reaction mixture was filtered after cooling to room temperature. The crystalline solid was dissolved in 400 ml of 3 N hydrochloric acid and the aqueous acidic liquid was washed with ether. The aqueous layer was adjusted to pH=7.5 which precipitated crystalline solid. This acidification and basification were repeated once. Yield of product was 6.8 g, m.p. 164°-166° C. (air dried).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:16]=[C:15](Cl)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>C(O)(C)C>[C:1]1([C:7]2[N:16]=[C:15]([N:27]3[CH2:28][CH2:29][N:24]([C:19]4[CH:20]=[CH:21][CH:22]=[CH:23][N:18]=4)[CH2:25][CH2:26]3)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)Cl
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCNCC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The crystalline solid was dissolved in 400 ml of 3 N hydrochloric acid
WASH
Type
WASH
Details
the aqueous acidic liquid was washed with ether
CUSTOM
Type
CUSTOM
Details
precipitated crystalline solid
CUSTOM
Type
CUSTOM
Details
6.8 g, m.p. 164°-166° C. (air dried)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)N1CCN(CC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.